molecular formula C11H11ClN2O2 B1458122 4-Chloro-6-(2-methoxyethoxy)quinazoline CAS No. 937263-67-7

4-Chloro-6-(2-methoxyethoxy)quinazoline

Cat. No. B1458122
CAS RN: 937263-67-7
M. Wt: 238.67 g/mol
InChI Key: ZOHMQXJORBAWKE-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-methoxyethoxy)quinazoline is a building block and synthetic intermediate . It has been used as a precursor in the synthesis of receptor tyrosine kinase (RTK) inhibitors, dual RTK and histone deacetylase (HDAC) inhibitors, and anticancer compounds . It is also a synthetic intermediate in the synthesis of EGFR inhibitors, including erlotinib .


Synthesis Analysis

Erlotinib was synthesized from 6,7-bis-(2-methoxyethoxy)quinazolin-4-(3H)-one, which in turn was prepared in an efficient way from commercially available 3,4-dihydroxy benzaldehyde . Further, the compound was reacted with thionyl chloride at reflux temperature to obtain 4-chloro-6,7-bis-(2-methoxyethoxy)quinazoline .


Molecular Structure Analysis

The molecular formula of 4-Chloro-6-(2-methoxyethoxy)quinazoline is C11H11ClN2O2 . The InChI code is 1S/C11H11ClN2O2/c1-15-4-5-16-8-2-3-10-9 (6-8)11 (12)14-7-13-10/h2-3,6-7H,4-5H2,1H3 .


Chemical Reactions Analysis

During the synthesis of erlotinib, a chlorinated byproduct, 4-chloro-6 (2-chloroethoxy)-7- (2-methoxyethoxy)quinazoline, is readily formed if the ratio of the reactants, reaction temperature, and reaction time were not well controlled . This chlorinated byproduct reacts with 3-ethynylaniline to produce the impurity N - (3-ethynylphenyl)-6 (2-chloroethoxy)-7- (2-methoxyethoxy)quinazolin-4-amine hydrochloride .


Physical And Chemical Properties Analysis

4-Chloro-6-(2-methoxyethoxy)quinazoline is a solid at room temperature . It has a molecular weight of 238.67 .

Scientific Research Applications

Cancer Therapy

Quinazoline derivatives, including 4-Chloro-6-(2-methoxyethoxy)quinazoline , have shown promise as potential therapeutic agents in cancer treatment. They are being explored for their antitumor properties, particularly in bladder cancer therapy. These compounds can target specific molecular pathways, offering a more directed approach to cancer treatment .

Aurora Kinase Inhibition

As an aurora kinase inhibitor, 4-Chloro-6-(2-methoxyethoxy)quinazoline plays a role in the regulation of cell division. By inhibiting aurora kinases, it can potentially be used to control the proliferation of cancer cells, making it a valuable compound in the development of anticancer drugs .

Mechanism of Action

4-Chloro-6-(2-methoxyethoxy)quinazoline is an aurora 2 kinase inhibitor and PDGF inhibitor . It has antiproliferative activity .

Safety and Hazards

Exposure to 4-Chloro-6-(2-methoxyethoxy)quinazoline may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects . It is recommended to ensure adequate ventilation, avoid breathing vapours/dust, and avoid contact with eyes, skin, and clothing .

Future Directions

Derivatives of quinazolines, including 4-Chloro-6-(2-methoxyethoxy)quinazoline, constitute a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use . Today, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

properties

IUPAC Name

4-chloro-6-(2-methoxyethoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-15-4-5-16-8-2-3-10-9(6-8)11(12)14-7-13-10/h2-3,6-7H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHMQXJORBAWKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC2=C(C=C1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(2-methoxyethoxy)quinazoline

Synthesis routes and methods I

Procedure details

To a solution of 4-chloroquinazolin-6-ol (1.00 g, 5.54 mmol), triphenyl phosphine (1.45 g, 5.54 mmol) and 2-methoxyethanol (0.421 g, 5.54 mmol) in dichloromethane (83 mL) was added diisopropyl azodicarboxylate (1.18 g, 5.54 mmol). After stirring at room temperature for 16 hours, the mixture was concentrated under reduced pressure. The residue was chromatographed (30% ethyl acetate in hexanes) to provide the product (1.15 g, 87%) as white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
0.421 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
83 mL
Type
solvent
Reaction Step One
Yield
87%

Synthesis routes and methods II

Procedure details

4-hydroxy-6-(2-methoxyethoxy)quinazoline (870 mg, 3.9 mmol) was reacted with POCl3 as described in Example 4A Step 2 to give 4-chloro-6-(2-methoxyethoxy)quinazoline (662 mg, 2.8 mmol, 71%). LC-MS (ESI) m/z 239 (M+H)+.
Quantity
870 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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